6-Methylhept-3-yn-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H12O |
|---|---|
Molecular Weight |
124.18 g/mol |
IUPAC Name |
6-methylhept-3-yn-2-one |
InChI |
InChI=1S/C8H12O/c1-7(2)5-4-6-8(3)9/h7H,5H2,1-3H3 |
InChI Key |
FBCWWQPKEBOSEN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC#CC(=O)C |
Origin of Product |
United States |
Strategic Synthetic Methodologies for 6 Methylhept 3 Yn 2 One
Classical Approaches to Unsaturated Ketone Synthesis
Traditional methods for synthesizing α,β-unsaturated ketones, including ynones, have laid the groundwork for more advanced synthetic strategies. These approaches often involve direct functionalization of alkyne precursors or condensation reactions.
Directed Acetylation of Substituted Alkynes
One of the most straightforward methods for the synthesis of ynones is the direct acetylation of a terminal alkyne. In the case of 6-methylhept-3-yn-2-one, this would involve the reaction of 3-methyl-1-butyne (B31179) with an acetylating agent. A common acetylating agent is acetic anhydride (B1165640), often in the presence of a Lewis acid or protic acid catalyst. The reaction proceeds through the nucleophilic attack of the alkyne on the electrophilic carbonyl carbon of the acetylating agent, followed by the elimination of a leaving group.
Another approach involves the use of alkynyldimethylaluminum reagents, which can be prepared from the corresponding terminal alkyne and trimethylaluminum. organic-chemistry.org These reagents react with nitriles to afford α,β-alkynyl ketones in good yields. organic-chemistry.org This method offers a valuable alternative to traditional acylation procedures.
The reaction of tin tetraalkynylides with acyl chlorides also provides a pathway to alkynyl ketones. aip.orgscilit.com This method is catalyzed by Lewis acids and can be highly efficient, particularly with aliphatic acyl chlorides. aip.org
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product | Ref |
| 3-Methyl-1-butyne | Acetic anhydride | Lewis/Protic Acid | This compound | |
| 3-Methyl-1-butyne | Trimethylaluminum, then Acetonitrile | - | This compound | organic-chemistry.org |
| Tetrakis(3-methyl-1-butynyl)tin | Acetyl chloride | Lewis Acid | This compound | aip.org |
Condensation Reactions Utilizing Ketone and Alkyne Precursors
Condensation reactions represent another classical route to α,β-unsaturated ketones. While more commonly applied to the synthesis of enones, analogous strategies can be adapted for ynones. For instance, a cross-aldol type condensation between an aldehyde and a methyl ketone can produce an enone, which could potentially be a precursor to the target ynone through subsequent manipulations. google.comgoogle.com However, direct condensation to form the ynone is less common.
A more relevant classical approach is the oxidation of the corresponding propargylic alcohol. researchgate.net The precursor, 6-methylhept-3-yn-2-ol, can be synthesized and then oxidized using standard reagents to yield the desired ynone.
Contemporary Synthetic Routes to this compound
Modern synthetic methods often employ transition-metal catalysis to achieve high efficiency, selectivity, and functional group tolerance. lucp.net These approaches have become central to the synthesis of complex molecules, including α,β-alkynyl ketones.
Catalytic Coupling Reactions for C(sp)-C(sp2) Bond Formation
The formation of the carbon-carbon bond between the alkyne (sp-hybridized) and the carbonyl group (sp2-hybridized) is a key step in the synthesis of this compound. Catalytic coupling reactions have proven to be exceptionally effective for this transformation.
Palladium-catalyzed reactions are among the most powerful tools for forming C-C bonds. The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. lucp.net The carbonylative version of this reaction is widely used for the synthesis of conjugated alkynyl ketones. researchgate.netrsc.org
A significant advancement in this area is the acyl Sonogashira reaction, which couples a terminal alkyne directly with an acyl chloride. mdpi.comacs.org This reaction is typically catalyzed by a palladium complex, often in the presence of a copper(I) co-catalyst, although copper-free systems have also been developed. mdpi.comacs.org The reaction proceeds under mild conditions and tolerates a wide range of functional groups. acs.orgorganic-chemistry.org For the synthesis of this compound, this would involve the coupling of 3-methyl-1-butyne with acetyl chloride.
Recent developments have expanded the scope of acylating agents to include carboxylic acids, amides, and esters, further enhancing the versatility of this method. acs.orgmdpi.comrsc.org These reactions often utilize specialized palladium catalysts and reaction conditions to achieve high yields and selectivity. organic-chemistry.orgmdpi.com
| Alkyne | Acylating Agent | Catalyst System | Product | Ref |
| 3-Methyl-1-butyne | Acetyl Chloride | PdCl₂(PPh₃)₂ / CuI | This compound | mdpi.com |
| 3-Methyl-1-butyne | Acetyl Chloride | Palladacycle / TEA | This compound | acs.org |
| 3-Methyl-1-butyne | Acetic Acid | Pd/Cu | This compound | acs.org |
| 3-Methyl-1-butyne | N-acetylsaccharin | Pd catalyst | This compound | rsc.org |
| 3-Methyl-1-butyne | Triazine ester of acetic acid | Pd(OAc)₂ | This compound | organic-chemistry.orgmdpi.com |
Copper-catalyzed or mediated reactions also play a crucial role in the synthesis of alkynyl ketones. The Castro-Stephens coupling, a reaction between a copper(I) acetylide and an aryl or vinyl halide, was a precursor to the Sonogashira reaction. alfa-chemistry.comwikipedia.org This reaction typically requires stoichiometric amounts of copper and is conducted in a coordinating solvent like pyridine. wikipedia.orgthieme-connect.de
Modern variations of copper-mediated couplings often use catalytic amounts of a copper salt. thieme-connect.de These reactions can be highly effective for the synthesis of ynones from various starting materials. For instance, copper-catalyzed carbonylative coupling reactions of organoboronic acids with alkynyliodonium salts have been developed. thieme-connect.de
Advanced Carbonylation and Carbocyclization Protocols
The introduction of a carbonyl group to form ynones can be achieved through sophisticated palladium-catalyzed reactions. These methods offer high efficiency and atom economy, representing the forefront of ynone synthesis.
One of the most advanced strategies involves the palladium-catalyzed carbonylative Sonogashira coupling. This reaction typically couples a terminal alkyne with an aryl or vinyl halide in the presence of carbon monoxide. While traditionally used for aryl alkynones, this methodology has been extended to include aliphatic alkynes. In a potential synthesis of this compound, 3-methyl-1-butyne could be coupled with a vinyl halide under a carbon monoxide atmosphere, followed by a modification to yield the methyl ketone. A proposed catalytic cycle for such a transformation begins with the oxidative addition of the halide to a Pd(0) complex. This is followed by coordination and insertion of CO, ligand exchange with the terminal alkyne, and finally, reductive elimination to yield the ynone product and regenerate the Pd(0) catalyst. acs.org
Another advanced protocol is the palladium-catalyzed oxidative cascade reaction of enallenes, which can involve multiple carbonylation and carbocyclization steps. rsc.org For instance, a one-pot cascade involving carbonylation, carbocyclization, a second carbonylation, and subsequent alkynylation demonstrates the power of this approach to build molecular complexity rapidly. rsc.org While often applied to the synthesis of cyclic systems like cyclopentenones, the principles of controlling migratory insertion of CO and subsequent coupling can be adapted for linear systems. rsc.org
The choice of ligands and reaction conditions is crucial for controlling the chemoselectivity of these carbonylation reactions, directing the process towards the desired ynone product over other potential outcomes like α,β-unsaturated esters or 1,4-dicarboxylic acid diesters. acs.orgmdpi.com
Metal-Free Synthetic Approaches
Driven by the principles of green chemistry, significant research has focused on developing metal-free pathways to ynones. A prominent method involves the direct C(sp²)–H alkynylation of aldehydes using hypervalent iodine reagents, such as ethynylbenziodoxolones (EBX). nih.govrsc.org
This transformation can be mediated by a radical initiator like tert-butyl hydroperoxide (TBHP). nih.govrsc.org The reaction proceeds via a carbonyl C(sp²)–H oxidative radical coupling process. This approach is notable for its broad substrate scope, accommodating various aldehydes, and its excellent functional-group compatibility under mild conditions. nih.gov For the synthesis of this compound, this would involve the reaction of acetaldehyde (B116499) with an appropriate hypervalent iodine reagent derived from 3-methyl-1-butyne.
Another metal-free strategy employs N-heterocyclic carbene (NHC) organocatalysis to facilitate the alkynylation of aldehydes with alkynyl(aryl)iodonium salts. chemrxiv.org This reaction proceeds at low temperatures and uses a weak amine base, allowing for the synthesis of a wide array of propargyl ketones with excellent tolerance for sensitive functional groups. chemrxiv.org
A summary of representative metal-free conditions for ynone synthesis is presented below.
| Starting Materials | Reagents | Conditions | Product Type | Ref. |
| Aldehyde, Ethynylbenziodoxolone (EBX) | tert-Butyl hydroperoxide (TBHP) | Metal-free, radical initiation | Ynone | nih.govrsc.org |
| Aldehyde, Alkynyliodonium Salt | N-Heterocyclic Carbene (NHC), Amine Base | Metal-free, organocatalysis, -40 °C | Ynone | chemrxiv.org |
| Acyl Chloride, Potassium Alkynyltrifluoroborate | - | Metal-free | Ynone | pkusz.edu.cn |
Chemoselective and Regioselective Synthesis of this compound
Achieving high selectivity is paramount in the synthesis of a specific isomer like this compound, where both the position of the alkyne and the ketone must be precisely controlled.
Control over Alkyne Triple Bond Formation
The construction of the carbon skeleton with the triple bond at the C3-C4 position can be accomplished through several established methods. A primary route is the nucleophilic substitution reaction involving an acetylide anion. To synthesize the backbone of this compound, one could start with acetylene, deprotonate it to form the acetylide, and perform a nucleophilic attack on a suitable electrophile like isobutyl bromide or a related tosylate. A subsequent alkylation with a methylating agent would, however, present regioselectivity challenges.
A more direct and controlled approach is the coupling of two smaller fragments. The Sonogashira coupling provides a powerful tool for the regioselective formation of the C-C bond between an sp-hybridized carbon and an sp²-hybridized carbon. beilstein-journals.org However, for constructing the specific alkyne bond in this compound, a more classical approach involves the reaction of the lithium or sodium salt of 3-methyl-1-butyne with an acetyl electrophile (or vice versa), which precisely sets the position of the triple bond.
Elimination reactions from dihaloalkanes are also a fundamental method for creating triple bonds. x-mol.com A vicinal or geminal dihalide, such as 3,4-dichloro-6-methylheptane or 2,2-dichloro-6-methylheptane, could be treated with a strong base like sodium amide to induce a double dehydrohalogenation, yielding the desired alkyne. x-mol.com The regioselectivity is dictated by the initial placement of the halogen atoms.
Specificity in Ketone Group Introduction
The introduction of the ketone at the C-2 position, adjacent to the alkyne, must be performed with high regioselectivity to avoid the formation of isomeric products.
Oxidation of Propargylic Alcohols: A highly reliable and specific method is the oxidation of the corresponding secondary alcohol, 6-methylhept-3-yn-2-ol. uib.no This precursor can be synthesized by the reaction of the acetylide of 3-methyl-1-butyne with acetaldehyde. Subsequent oxidation using a variety of reagents like pyridinium (B92312) chlorochromate (PCC), Dess-Martin periodinane, or Swern oxidation conditions would selectively yield the target ketone without affecting the triple bond. uib.no
Hydration of Alkynes: The hydration of an alkyne is a classic method for ketone synthesis. However, for a non-terminal alkyne, regioselectivity is a major concern. For a hypothetical precursor like 6-methylhepta-2,3-diyne, hydration would likely yield a mixture of ketones. Gold-catalyzed hydration reactions have shown remarkable regioselectivity, often facilitated by neighboring functional groups that can direct the nucleophilic attack of water. organic-chemistry.orgorganic-chemistry.org For instance, Au(III)-catalyzed hydration of 3-alkynoates gives γ-keto esters with high regioselectivity due to participation from the ester's carbonyl group. organic-chemistry.org While not directly applicable to a simple alkyne, this highlights the principle of using catalysts to control regiochemistry.
Acylation of Terminal Alkynes: A direct method for introducing the acetyl group is the reaction of a metal acetylide with an acylating agent. The reaction of the lithium or magnesium salt of 3-methyl-1-butyne with acetyl chloride or acetic anhydride would introduce the ketone group specifically at the C-2 position, forming the desired ynone. This is analogous to the direct acetylation of 1-pentyne (B49018) to form hept-3-yn-2-one.
| Method | Precursor | Reagents | Selectivity Principle | Ref. |
| Oxidation | 6-Methylhept-3-yn-2-ol | PCC, DMP, or Swern conditions | Oxidation of secondary alcohol | uib.no |
| Acylation | 3-Methyl-1-butyne | 1. n-BuLi or Grignard reagent 2. Acetyl chloride | Nucleophilic attack of acetylide on acyl halide | |
| Carbonylative Coupling | 3-Methyl-1-butyne, Vinyl Halide | Pd catalyst, CO | Migratory insertion of CO | acs.org |
Mechanistic Investigations of this compound Synthetic Pathways
Understanding the reaction mechanisms is crucial for optimizing synthetic routes and predicting outcomes.
For the metal-free oxidative alkynylation of aldehydes , studies suggest a radical-based mechanism. nih.govacs.org When using TBHP as an initiator, it is proposed that a tert-butoxyl radical is formed, which then abstracts the aldehydic hydrogen to generate an acyl radical. This acyl radical then attacks the hypervalent iodine reagent (e.g., EBX), leading to the formation of the ynone product and the release of a radical species that propagates the chain. researchgate.net The inhibition of the reaction by radical scavengers like TEMPO supports this free-radical pathway. pkusz.edu.cnacs.org
The mechanism of palladium-catalyzed carbonylative coupling reactions is well-studied. For a carbonylative Sonogashira reaction, the consensus catalytic cycle involves:
Oxidative Addition: The aryl/vinyl halide adds to the Pd(0) species to form a Pd(II) complex.
CO Insertion: Carbon monoxide coordinates to the Pd(II) center and inserts into the palladium-carbon bond to form an acyl-palladium complex. acs.org
Transmetalation: In the presence of a copper co-catalyst, the terminal alkyne forms a copper acetylide, which then transfers the alkynyl group to the palladium center.
Reductive Elimination: The acyl and alkynyl groups on the palladium complex couple, releasing the final ynone product and regenerating the active Pd(0) catalyst for the next cycle. acs.org
In gold-catalyzed hydration of alkynes , the mechanism proceeds through the π-activation of the triple bond by the cationic gold(I) or gold(III) catalyst. organic-chemistry.orgorganic-chemistry.org This activation renders the alkyne susceptible to nucleophilic attack by a water molecule. This attack typically follows Markovnikov's rule for terminal alkynes, leading to a vinyl-gold intermediate. Subsequent protodemetalation yields an enol, which rapidly tautomerizes to the more stable ketone product. organic-chemistry.org The high regioselectivity observed in many gold-catalyzed hydrations stems from the electronic nature of the substituents on the alkyne or the presence of nearby directing groups that favor the formation of one regioisomeric intermediate over the other. organic-chemistry.org
Reactivity and Mechanistic Analysis of 6 Methylhept 3 Yn 2 One Transformations
Nucleophilic Reactivity at the Carbonyl Center
The carbonyl carbon in 6-methylhept-3-yn-2-one is electrophilic due to the polarization of the carbon-oxygen double bond. This makes it a prime target for attack by nucleophiles. Such reactions are fundamental to forming new carbon-carbon and carbon-heteroatom bonds at the C2 position.
Nucleophilic addition to the ketone functionality is a characteristic reaction of carbonyl compounds. In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. Subsequent protonation of this intermediate yields an alcohol. Common nucleophiles for this transformation include hydride reagents, which result in the reduction of the ketone to a secondary alcohol.
The general mechanism involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O pi bond and forming a new single bond. The electrons from the pi bond move to the oxygen atom, creating a negatively charged alkoxide. An acidic workup then provides a proton to this alkoxide to form the final alcohol product.
Table 1: Nucleophilic Addition to the Ketone Functionality
| Reactant | Reagent | Conditions | Product |
| This compound | 1. Sodium borohydride (B1222165) (NaBH₄) 2. Methanol (CH₃OH) | Room Temperature | 6-Methylhept-3-yn-2-ol |
| This compound | 1. Lithium aluminum hydride (LiAlH₄) 2. H₃O⁺ (workup) | Diethyl ether, 0 °C to RT | 6-Methylhept-3-yn-2-ol |
Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent carbon-based nucleophiles that readily add to the carbonyl group of ketones. masterorganicchemistry.com The reaction of this compound with a Grignard reagent results in the formation of a new carbon-carbon bond and, after acidic workup, yields a tertiary alcohol. This is a crucial method for creating more complex carbon skeletons.
The mechanism is analogous to other nucleophilic additions to ketones. The carbanionic portion of the organometallic reagent attacks the carbonyl carbon, forming a magnesium or lithium alkoxide intermediate. This intermediate is then protonated in a separate workup step to afford the tertiary alcohol. It is important to note that Grignard reagents typically add to the carbonyl carbon (1,2-addition) rather than undergoing conjugate addition (1,4-addition) to the alkyne system. masterorganicchemistry.com
Table 2: Organometallic Additions to this compound
| Reactant | Reagent | Conditions | Product |
| This compound | 1. Methylmagnesium bromide (CH₃MgBr) 2. H₃O⁺ (workup) | Anhydrous diethyl ether | 2,6-Dimethylhept-3-yn-2-ol |
| This compound | 1. Phenylmagnesium bromide (C₆H₅MgBr) 2. H₃O⁺ (workup) | Anhydrous THF | 6-Methyl-2-phenylhept-3-yn-2-ol |
Electrophilic and Cycloaddition Reactivity of the Alkyne Moiety
The carbon-carbon triple bond in this compound is a region of high electron density, making it susceptible to attack by electrophiles. Furthermore, its presence in a conjugated system allows it to participate in various cycloaddition reactions.
Alkynes undergo electrophilic addition reactions where an electrophile adds across the triple bond. However, the presence of the electron-withdrawing ketone group deactivates the alkyne towards electrophilic attack compared to an isolated alkyne. Despite this, reactions with strong electrophiles like halogens (Br₂ , Cl₂) can proceed. The addition typically occurs with anti-stereoselectivity, leading to the formation of a dihaloalkene. A second equivalent of the halogen can add to form a tetrahaloalkane. Similarly, hydrohalogenation with acids like HBr or HCl can occur, generally following Markovnikov regioselectivity where the hydrogen adds to the carbon further from the electron-withdrawing carbonyl group (C4).
Table 3: Electrophilic Addition to the Alkyne Moiety
| Reactant | Reagent | Conditions | Product (Major) |
| This compound | Bromine (Br₂) | CCl₄ | (E)-3,4-Dibromo-6-methylhept-3-en-2-one |
| This compound | Hydrogen Chloride (HCl) | Inert solvent | 4-Chloro-6-methylhept-3-en-2-one |
While this compound itself cannot undergo intramolecular enyne cycloisomerization, it serves as a precursor to substrates that can. If an alkene moiety were introduced into the molecule at an appropriate position (e.g., creating a 1,6-enyne system), transition metal-catalyzed cycloisomerization could be achieved. nih.gov Catalysts based on gold, platinum, or rhodium can activate the alkyne towards nucleophilic attack by the tethered alkene, initiating a cascade of reactions to form five- or six-membered rings. nih.govrsc.org This powerful strategy is widely used in the synthesis of complex cyclic and polycyclic molecules. The reaction pathway and resulting product structure depend heavily on the catalyst system and the specific structure of the enyne substrate.
Conjugate Addition Reactions (Michael Additions)
The conjugation of the alkyne and ketone functionalities in this compound renders the β-carbon (C4) electrophilic. This allows the molecule to act as a Michael acceptor, undergoing conjugate addition with a wide range of soft nucleophiles. organic-chemistry.orgwikipedia.org This reaction, also known as a Michael addition, is a powerful C-C and C-heteroatom bond-forming reaction.
In this mechanism, a nucleophile attacks the β-carbon of the alkyne. The resulting negative charge is delocalized onto the carbonyl oxygen, forming an enolate intermediate. Subsequent protonation of this enolate, typically at the α-carbon (C3), yields the final adduct, which is an α,β-unsaturated ketone. This type of reaction is highly valuable for introducing functionality at the β-position relative to the carbonyl group.
Table 4: Michael Addition to this compound
| Reactant | Nucleophile (Michael Donor) | Conditions | Product |
| This compound | Diethyl malonate | Sodium ethoxide (catalyst), Ethanol | Diethyl 2-(1-isobutyl-3-oxobut-1-en-1-yl)malonate |
| This compound | Thiophenol | Triethylamine (catalyst), CH₂Cl₂ | (E)-4-(Phenylthio)-6-methylhept-3-en-2-one |
| This compound | Piperidine | Methanol, Reflux | 4-(Piperidin-1-yl)-6-methylhept-3-en-2-one |
Pericyclic Reactions and Rearrangements Involving this compound
Pericyclic reactions are concerted processes that proceed through a single, cyclic transition state without the involvement of intermediates. unina.it These reactions, which include electrocyclizations, cycloadditions, and sigmatropic rearrangements, are governed by the principles of orbital symmetry. udel.edu While specific pericyclic studies on this compound are not extensively documented, its structural motifs are analogous to substrates known to undergo such transformations, particularly sigmatropic rearrangements.
A sigmatropic rearrangement involves the migration of a σ-bond across a π-electron system. The Carroll rearrangement, for instance, is a ub.eduub.edu-sigmatropic rearrangement of β-keto allyl esters to produce γ,δ-unsaturated ketones. chemicalbook.com A related transformation, the Claisen rearrangement, involves the rearrangement of allyl vinyl ethers. Research on 3-methylhept-6-en-1-yn-3-ol, a propargylic alcohol structurally related to a reduced form of this compound, demonstrates the potential for sequential rearrangements. rsc.org The acetate (B1210297) of this alcohol undergoes a ub.eduub.edu-sigmatropic rearrangement to an allenyl acetate, which can then isomerize further. rsc.org Similarly, the Cope rearrangement is another thermally induced ub.eduub.edu-sigmatropic shift that interconverts 1,5-dienes. thieme-connect.de These examples highlight the potential for this compound or its derivatives to engage in complex, stereospecific rearrangements under thermal or photochemical conditions.
| Rearrangement Type | General Substrate Class | Key Transformation | Relevance to this compound |
|---|---|---|---|
| Claisen Rearrangement | Allyl vinyl ethers / Propargyl ethers | ub.eduub.edu-sigmatropic shift forming a γ,δ-unsaturated carbonyl. | Derivatives of the corresponding alcohol (6-methylhept-3-yn-2-ol) could undergo this reaction. rsc.org |
| Cope Rearrangement | 1,5-dienes / Propargylallenes | ub.eduub.edu-sigmatropic shift to form an isomeric 1,5-diene. | Derivatives could be designed to undergo Cope or related propargylic Cope rearrangements. rsc.orgthieme-connect.de |
| Carroll Rearrangement | β-Keto allyl esters | ub.eduub.edu-sigmatropic shift followed by decarboxylation. | Demonstrates the reactivity of related keto-esters to form unsaturated ketones. chemicalbook.com |
Oxidation and Reduction Profiles of this compound
The presence of two distinct reducible groups (ketone and alkyne) and an oxidizable alkyne allows for a rich profile of redox chemistry. The outcome of these reactions is highly dependent on the choice of reagents and reaction conditions, enabling selective functionalization at either site.
The selective reduction of either the ketone or the alkyne in this compound is a key strategy for generating a variety of useful synthetic intermediates.
Reduction of the Alkyne: The internal triple bond can be reduced to either an alkene or an alkane.
Complete Reduction: Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas (H₂) will exhaustively reduce both the alkyne and the ketone, ultimately yielding 6-methylheptan-2-ol. To reduce only the alkyne to an alkane, prior protection of the ketone may be necessary.
cis-(Z)-Alkene Formation: The Lindlar catalyst, a poisoned palladium catalyst (Pd/CaCO₃ treated with lead acetate and quinoline), facilitates the syn-addition of hydrogen across the triple bond, selectively producing (Z)-6-methylhept-3-en-2-one. youtube.com The reaction stops at the alkene stage without further reduction. youtube.com
trans-(E)-Alkene Formation: A dissolving metal reduction, typically using sodium or lithium in liquid ammonia (B1221849) at low temperatures (-78 °C), achieves the anti-addition of hydrogen to form the thermodynamic trans-alkene, (E)-6-methylhept-3-en-2-one. The mechanism involves the formation of a radical anion intermediate. youtube.com
Reduction of the Ketone: The ketone can be chemoselectively reduced to a secondary alcohol in the presence of the alkyne.
Hydride Reduction: Sodium borohydride (NaBH₄) is a mild reducing agent that is highly selective for aldehydes and ketones over less reactive functional groups like internal alkynes. This reaction yields 6-methylhept-3-yn-2-ol.
Meerwein-Ponndorf-Verley (MPV) Reduction: This method uses an aluminum or zirconium alkoxide catalyst (e.g., aluminum isopropoxide) with a secondary alcohol (e.g., isopropanol) as the hydride source. The MPV reduction is exceptionally chemoselective for carbonyls and proceeds via a six-membered cyclic transition state, leaving the alkyne untouched. mdpi.com
| Target Functional Group | Reagent/Catalyst | Product | Stereochemistry |
|---|---|---|---|
| Alkyne | H₂, Lindlar's Catalyst | (Z)-6-Methylhept-3-en-2-one | cis (Z) |
| Alkyne | Na, liquid NH₃ | (E)-6-Methylhept-3-en-2-one | trans (E) |
| Alkyne & Ketone | H₂, Pd/C | 6-Methylheptan-2-ol | N/A |
| Ketone | NaBH₄ or MPV Reduction | 6-Methylhept-3-yn-2-ol | Racemic |
Oxidative reactions of this compound primarily target the electron-rich alkyne moiety. Strong oxidizing agents can cleave the carbon-carbon triple bond.
Oxidative Cleavage: Ozonolysis (O₃) followed by an oxidative workup, or vigorous oxidation with potassium permanganate (B83412) (KMnO₄), will cleave the C3-C4 triple bond. vaia.com This cleavage would break the molecule into two smaller fragments: acetic acid (from the C1-C2-C3 portion) and 4-methylpentanoic acid (from the C4-C7 portion). A milder, high-yield alternative for this transformation is the use of sodium periodate (B1199274) (NaIO₄) with a catalytic amount of ruthenium(III) chloride (RuCl₃). mdpi.com
Functional Group Interconversion (FGI): FGI refers to the transformation of one functional group into another. For this compound, the most versatile pathway for FGI begins with the selective reduction of the ketone to the secondary alcohol, 6-methylhept-3-yn-2-ol. This alcohol can then serve as a precursor for numerous other functionalities. For example, it can be converted into:
Alkyl Halides: Using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). ub.edu
Sulfonate Esters: Reacting with tosyl chloride (TsCl) or mesyl chloride (MsCl), which creates excellent leaving groups for subsequent nucleophilic substitution reactions. ub.edu
Ethers: Via Williamson ether synthesis after deprotonation of the alcohol.
These subsequent transformations significantly broaden the synthetic utility of the parent molecule.
Catalytic Activation and Directed Transformations
Modern synthetic chemistry increasingly relies on catalytic methods to achieve highly selective and efficient transformations. For this compound, catalytic strategies can activate either the alkyne or the C-H bonds within the alkyl chain.
Transition-Metal Catalysis of the Alkyne: The alkyne can be activated by various transition metals, such as gold, palladium, or platinum, rendering it susceptible to nucleophilic attack. A notable example is the gold- and zinc-catalyzed synthesis of indoles from hydroxamic acids and internal alkynes. nih.gov In this process, a gold catalyst activates the alkyne, which is then attacked by the nucleophilic oxygen of the hydroxamic acid. A subsequent sigmatropic rearrangement and zinc-promoted cyclodehydration yield the indole (B1671886) product. nih.gov Applying this to a substrate like this compound could provide a route to complex heterocyclic structures.
Directed C–H Functionalization: A powerful strategy for functionalizing otherwise unreactive C(sp³)–H bonds is directed C–H activation. This approach uses a directing group (DG), which is temporarily installed on the substrate, to chelate to a transition metal catalyst (e.g., Ni, Pd, Rh) and position it in close proximity to a specific C–H bond. rsc.org For this compound, the ketone could first be converted into an amide or another suitable directing group. This would enable the catalyst to selectively functionalize the C-H bonds of the isobutyl group—for example, through alkylation, arylation, or amination—providing a sophisticated method for late-stage modification of the molecule's alkyl fragment. rsc.org
Role of 6 Methylhept 3 Yn 2 One in Complex Molecule Synthesis
Building Block for Natural Product Synthesis
Searches for the application of 6-Methylhept-3-yn-2-one as a precursor in the synthesis of natural products, including terpenoids and related compounds, did not yield specific examples or detailed studies. The literature does not provide evidence of its direct utilization as a starting material or key intermediate in the total synthesis of known natural products.
Application in Heterocyclic Compound Construction
The utility of this compound in the synthesis of heterocyclic systems is not described in the surveyed literature. The unique combination of a ketone and an internal alkyne suggests potential for various cyclization reactions; however, no specific examples of its use in constructing heterocycles have been reported.
Synthesis of Advanced Organic Intermediates
While the structure of this compound makes it a plausible candidate for conversion into more complex organic intermediates, there is a lack of published research detailing such transformations.
Divergent Synthetic Strategies Employing this compound
The concept of using this compound as a starting point for divergent synthetic strategies, where a single substrate is converted into multiple, structurally distinct products, is not supported by the available scientific data.
Advanced Spectroscopic Characterization Methodologies for 6 Methylhept 3 Yn 2 One Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy Methodologies
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. While 1D NMR provides initial data, advanced 2D techniques are essential for a complete and unambiguous structural assignment of 6-Methylhept-3-yn-2-one.
Two-dimensional (2D) NMR experiments are crucial for mapping the intricate network of spin-spin couplings within this compound, revealing through-bond and through-space correlations. ipb.ptnih.gov
Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. For this compound, COSY would show a cross-peak between the methine proton at C6 and the methylene (B1212753) protons at C5, as well as between the C6 proton and the two methyl groups at C7.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. wpmucdn.com This allows for the unambiguous assignment of each protonated carbon in the molecule.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity (typically over 2-3 bonds). ipb.pt It provides the key links across the molecule's functional groups. For instance, HMBC would show correlations from the protons of the C2-methyl group to both the ketone carbon (C2) and the alkyne carbon (C3). Similarly, correlations from the C5 methylene protons to the alkyne carbon (C4) and the methine carbon (C6) would confirm the placement of the isopropyl group.
Nuclear Overhauser Effect Spectroscopy (NOESY): This technique reveals through-space proximity between protons, which is essential for determining the molecule's preferred conformation and relative stereochemistry. diva-portal.org NOESY could be used to probe the spatial relationship between the isopropyl group and the rest of the aliphatic chain.
The predicted ¹H and ¹³C NMR chemical shifts for this compound, based on established principles and data from analogous structures, are summarized below.
| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |
|---|---|---|---|---|
| 1 | CH₃ | ~2.2 | ~30 | C2, C3 |
| 2 | C=O | - | ~185 | - |
| 3 | C≡C | - | ~80 | - |
| 4 | C≡C | - | ~95 | - |
| 5 | CH₂ | ~2.3 | ~25 | C4, C6, C7 |
| 6 | CH | ~1.9 | ~28 | C4, C5, C7 |
| 7 | CH₃ (x2) | ~1.0 | ~22 | C5, C6 |
Solid-state NMR (ssNMR) provides valuable information on the structure and dynamics of molecules in the solid phase. wikipedia.org Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR spectra are influenced by factors such as chemical shift anisotropy (CSA) and dipolar couplings, which contain rich structural information. mdpi.com
For this compound, ssNMR could be employed to:
Characterize Polymorphism: Identify and characterize different crystalline forms of the compound, each of which would yield a distinct ssNMR spectrum.
Study Molecular Packing: Analyze intermolecular interactions and the arrangement of molecules within the crystal lattice.
Investigate Dynamics: Probe molecular motions, such as the rotation of the methyl groups, in the solid state.
Techniques like Magic Angle Spinning (MAS) and Cross-Polarization (CP) are routinely used to overcome the line broadening seen in solid samples and obtain high-resolution spectra, enabling detailed structural analysis. wikipedia.orgmdpi.com
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a distinct fingerprint based on its functional groups. IR and Raman spectroscopy are complementary techniques that are highly effective for identifying the ketone and alkyne moieties in this compound.
The primary functional groups of this compound give rise to characteristic bands in its vibrational spectra.
Ketone (C=O) Stretch: A strong, sharp absorption band is expected in the infrared spectrum between 1700-1725 cm⁻¹ due to the stretching vibration of the carbonyl group. quora.compressbooks.pub Its high intensity is a result of the large change in dipole moment during this vibration.
Alkyne (C≡C) Stretch: The internal carbon-carbon triple bond gives rise to a stretching vibration in the range of 2100-2260 cm⁻¹. libretexts.org For a non-symmetrical internal alkyne like the one in this molecule, this band is typically weak in the IR spectrum but may produce a more distinct signal in the Raman spectrum. nih.gov
High-resolution analysis of these bands can reveal subtle shifts in frequency due to factors like solvent effects, hydrogen bonding, or conformational changes, providing deeper insight into the molecule's local environment.
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| Ketone | C=O Stretch | 1700 - 1725 | Strong | Medium |
| Alkyne | C≡C Stretch | 2100 - 2260 | Weak to Medium | Medium to Strong |
| Alkyl | C-H Stretch | 2850 - 3000 | Medium to Strong | Medium to Strong |
Standard Raman spectroscopy often suffers from low sensitivity. Surface-Enhanced Raman Scattering (SERS) is a powerful technique that can increase the Raman signal by factors of 10¹⁰ to 10¹¹ or even higher. wikipedia.org This enhancement is achieved by adsorbing the analyte onto a roughened metal surface, typically composed of gold or silver nanostructures. youtube.com
The SERS effect arises from two primary mechanisms: an electromagnetic enhancement due to localized surface plasmon resonances on the metal surface and a chemical enhancement involving charge-transfer between the molecule and the substrate. youtube.com For this compound, SERS would be particularly advantageous for enhancing the weak signal from the alkyne bond. acs.org This technique enables the detection and identification of the compound at extremely low concentrations, making it suitable for trace analysis in complex matrices. nih.govrsc.org
Mass Spectrometry (MS) Techniques
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It involves ionizing the compound and then separating the resulting ions based on their mass-to-charge (m/z) ratio. chemguide.co.uk The fragmentation pattern of the molecular ion provides a "fingerprint" that is invaluable for structural elucidation. youtube.com
For this compound (molar mass ≈ 124.18 g/mol ), the molecular ion peak (M⁺˙) would be observed at m/z 124. The primary fragmentation pathways in electron ionization (EI) mass spectrometry are driven by the stability of the resulting fragments. For ketones, alpha-cleavage (cleavage of the bond adjacent to the carbonyl group) is a dominant process. youtube.comyoutube.com
Predicted fragmentation pathways include:
Loss of a methyl radical (•CH₃): Alpha-cleavage can lead to the loss of the C1 methyl group, forming a stable acylium ion at m/z 109.
Formation of the acetyl cation: Cleavage of the bond between C2 and C3 results in the formation of the [CH₃CO]⁺ cation, which would produce a strong peak at m/z 43.
Loss of an isopropyl radical (•CH(CH₃)₂): Cleavage of the C5-C6 bond would result in the loss of an isopropyl radical, leading to a fragment ion at m/z 81.
Loss of an acetyl group (•COCH₃): The alternative fragmentation from the C2-C3 cleavage would lead to a fragment at m/z 81.
| Proposed Fragment Ion | Structure | Mass-to-Charge Ratio (m/z) | Origin |
|---|---|---|---|
| Molecular Ion | [C₈H₁₂O]⁺˙ | 124 | Parent Molecule |
| [M - CH₃]⁺ | [C₇H₉O]⁺ | 109 | Loss of methyl radical from C1 |
| [M - C₃H₇]⁺ | [C₅H₅O]⁺ | 81 | Loss of isopropyl radical |
| [M - C₂H₃O]⁺ | [C₆H₉]⁺ | 81 | Loss of acetyl radical |
| [CH₃CO]⁺ | [C₂H₃O]⁺ | 43 | Alpha-cleavage, formation of acetyl cation |
High-Resolution Mass Spectrometry for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of an unknown compound by measuring its mass with extremely high accuracy. For this compound, which has the molecular formula C8H12O, the theoretical monoisotopic mass can be calculated with high precision.
HRMS instruments, such as Time-of-Flight (TOF) or Orbitrap analyzers, can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). This level of precision allows for the differentiation between compounds with the same nominal mass but different elemental formulas. The experimentally measured exact mass of the molecular ion [M]+ or a protonated molecule [M+H]+ of this compound would be compared against the theoretical value to confirm its elemental composition, providing strong evidence for the proposed structure.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
|---|---|
| Molecular Formula | C8H12O |
| Nominal Mass | 124 Da |
| Monoisotopic Mass | 124.08882 g/mol |
| Theoretical [M+H]+ | 125.09663 m/z |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) provides critical information about a molecule's structure by analyzing the fragmentation patterns of a selected precursor ion. unito.it In an MS/MS experiment, the molecular ion of this compound (m/z 124) is isolated and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. unito.it
The fragmentation of this compound is dictated by its functional groups: the ketone and the internal alkyne. Key fragmentation pathways would include:
Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for ketones. This could result in the loss of a methyl radical (•CH3) to form an acylium ion at m/z 109, or the loss of an isobutylalkyne radical to form the acetyl cation (CH3CO+) at m/z 43.
McLafferty Rearrangement: Although less common for alkynes, if a gamma-hydrogen is accessible, a rearrangement could occur.
Cleavage around the Alkyne: The triple bond can also influence fragmentation, leading to characteristic losses of small neutral molecules.
By analyzing the masses of these fragment ions, the connectivity of the molecule can be pieced together, confirming the relative positions of the methyl group, the carbonyl group, and the alkyne.
Table 2: Predicted Major Fragment Ions for this compound in MS/MS
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |
|---|---|---|---|
| 124 | 109 | •CH3 | Alpha-cleavage |
| 124 | 81 | C3H7• | Cleavage adjacent to the alkyne |
| 124 | 67 | C4H9• | Propargylic cleavage |
X-ray Crystallography of Derivatives for Absolute Structure Determination
X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in a crystalline solid. However, many compounds, particularly oils or low-melting-point solids like this compound, are difficult to crystallize directly.
In such cases, a common strategy is to synthesize a suitable crystalline derivative. For a ketone, this can be achieved by reacting it with reagents like 2,4-dinitrophenylhydrazine (B122626) to form a 2,4-dinitrophenylhydrazone, or with semicarbazide (B1199961) to form a semicarbazone. These derivatives are often highly crystalline solids with higher melting points.
Computational Approaches to Spectroscopic Data Prediction
Computational chemistry offers powerful tools for predicting spectroscopic data, which can then be compared with experimental results to validate a proposed structure. vt.edu Using quantum mechanical methods, such as Density Functional Theory (DFT), it is possible to calculate various properties of this compound.
Theoretical calculations can predict:
NMR Spectra: Chemical shifts (¹H and ¹³C) and coupling constants can be calculated. The predicted spectrum for a proposed structure can be compared to the experimental NMR data for a match.
Vibrational Frequencies (IR Spectra): The frequencies and intensities of vibrational modes can be computed, helping to assign the peaks in an experimental IR spectrum, such as the characteristic C=O and C≡C stretching frequencies.
Thermochemical Data: Properties like ionization energy and electron affinity can be calculated, which helps in interpreting mass spectrometry data.
This synergy between computational prediction and experimental measurement is a powerful approach in modern structural elucidation. By demonstrating a strong correlation between the predicted and observed spectra, confidence in the assigned structure of this compound is significantly enhanced.
Theoretical and Computational Chemistry of 6 Methylhept 3 Yn 2 One
Quantum Mechanical Calculations of Electronic Structure
Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. For 6-Methylhept-3-yn-2-one, such studies would provide insights into its stability, reactivity, and electronic characteristics.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. A DFT study of this compound would typically involve the calculation of various molecular properties to predict its chemical behavior. Key aspects of such a study would include:
Optimized Geometry: Determination of the most stable three-dimensional arrangement of atoms.
Electron Density Distribution: Mapping of the electron density to identify electron-rich and electron-poor regions.
Electrostatic Potential (ESP) Maps: Visualization of the electrostatic potential on the electron density surface to predict sites for electrophilic and nucleophilic attack.
Local Reactivity Descriptors: Calculation of Fukui functions and dual descriptors to quantify the reactivity of specific atomic sites.
Currently, no published DFT studies are available for this compound.
The analysis of molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding a molecule's reactivity and electronic transitions.
HOMO: The outermost orbital containing electrons, which acts as an electron donor in reactions.
LUMO: The innermost orbital without electrons, which acts as an electron acceptor.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, which is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.
For this compound, the conjugated system of the carbonyl group and the alkyne would be of particular interest in a frontier orbital analysis. However, specific calculations and energy values for the HOMO, LUMO, and the energy gap are not present in the current body of scientific literature.
Conformational Analysis and Molecular Dynamics Simulations
The flexible alkyl chain of this compound suggests the existence of multiple conformers.
Conformational Analysis: This would involve systematically rotating the single bonds in the molecule to identify all possible low-energy conformations and determining their relative stabilities. This is crucial as the reactivity and spectroscopic properties of the molecule can be influenced by its preferred conformation.
Molecular Dynamics (MD) Simulations: MD simulations would provide insights into the dynamic behavior of the molecule over time at different temperatures, revealing how it explores its conformational space and interacts with its environment.
No specific conformational analyses or molecular dynamics simulations for this compound have been reported.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can be used to elucidate the mechanisms of chemical reactions involving this compound. This would involve:
Mapping Potential Energy Surfaces: Identifying the lowest energy paths for reactions, such as nucleophilic additions to the carbonyl carbon or the alkyne.
Locating Transition States: Determining the structure and energy of the transition state for a given reaction, which is essential for calculating reaction rates.
Calculating Activation Energies: The energy barrier that must be overcome for a reaction to occur.
Such studies would be invaluable for understanding the regioselectivity and stereoselectivity of reactions involving this ynone. However, no such reaction pathway models have been published.
Prediction of Spectroscopic Parameters
Computational chemistry allows for the prediction of various spectroscopic properties, which can aid in the identification and characterization of a molecule. For this compound, these would include:
NMR Spectroscopy: Calculation of 1H and 13C chemical shifts.
Infrared (IR) Spectroscopy: Prediction of vibrational frequencies to identify characteristic functional group absorptions, such as the C=O and C≡C stretching vibrations.
UV-Vis Spectroscopy: Calculation of electronic transitions to predict the wavelengths of maximum absorption.
While experimental spectroscopic data may exist for this compound, theoretical predictions that could corroborate and provide deeper insight are currently unavailable.
Structure-Reactivity Relationship Studies
Structure-reactivity relationship (SRR) studies aim to correlate a molecule's structural or electronic features with its chemical reactivity. For a series of related ynones including this compound, computational methods could be used to:
Develop Quantitative Structure-Activity Relationship (QSAR) models.
Identify key molecular descriptors (e.g., electronic, steric, or thermodynamic properties) that govern reactivity.
Such studies would enable the prediction of the reactivity of new, related compounds. However, no SRR studies that include this compound have been found in the literature.
Green Chemistry Principles in 6 Methylhept 3 Yn 2 One Synthesis and Transformations
Catalyst Design and Development for Sustainable Processes
The development of sustainable catalysts is a cornerstone of green chemistry, focusing on reducing waste, energy consumption, and the use of hazardous materials. For the synthesis of acetylenic ketones like 6-Methylhept-3-yn-2-one, research has explored heterogeneous catalysts, cooperative catalysis, and metal-free systems to enhance sustainability.
Heterogeneous catalysts are advantageous as they can be easily separated from the reaction mixture and recycled, minimizing waste. For instance, iron phthalocyanines covalently grafted onto silica (B1680970) have been shown to be effective catalysts for the selective oxidation of alkynes and propargylic alcohols to produce α,β-acetylenic ketones. rsc.org This approach avoids the use of stoichiometric heavy metal oxidants, which are common in traditional oxidation reactions.
Another sustainable approach involves the use of co-catalytic systems, such as the Palladium/Copper (Pd/Cu) catalysis employed in the Sonogashira coupling reaction. This method can be used to synthesize ynones from carboxylic acids and terminal alkynes, offering an alternative to more traditional methods that may require harsher conditions. rsc.org
Furthermore, the development of metal-free synthetic routes represents a significant advancement in sustainable catalyst design. One such method involves the use of a Lewis acid to facilitate the reaction between acyl chlorides and potassium alkynyltrifluoroborate salts to produce ynones. nih.govresearchgate.net This avoids the use of transition metals, which can be toxic and difficult to remove from the final product.
Table 1: Comparison of Catalytic Strategies for Ynone Synthesis
| Catalytic Strategy | Catalyst Example | Advantages |
|---|---|---|
| Heterogeneous Catalysis | Iron phthalocyanines on silica | Easy separation and recyclability, avoidance of stoichiometric heavy metal oxidants. rsc.org |
| Co-catalysis | Pd/Cu (Sonogashira coupling) | Milder reaction conditions, use of readily available starting materials. rsc.org |
Solvent-Free and Aqueous Medium Reactions
A key principle of green chemistry is the reduction or elimination of volatile organic solvents, which are often toxic, flammable, and contribute to air pollution. Research into solvent-free and aqueous medium reactions for the synthesis of ketones, including acetylenic ketones, is therefore highly relevant.
Solvent-free reactions, also known as neat reactions, can lead to higher reaction rates, increased safety, and simplified workup procedures. For example, the synthesis of flavoring ketones has been achieved under solvent-free conditions using a heterogeneous solid Brønsted acid catalyst, which was also recyclable. nih.gov While not specific to this compound, this demonstrates the potential for solvent-free synthesis of ketones.
The use of water as a solvent is another green alternative, as it is non-toxic, non-flammable, and readily available. While many organic reactions are not compatible with water, the development of water-tolerant catalysts and reaction conditions is an active area of research. For instance, the allylation of aldehydes and ketones has been successfully performed in water using a lanthanide catalyst. nih.gov The application of such principles to the synthesis of this compound could significantly improve its environmental profile.
Microwave-Assisted and Ultrasonic Synthesis Applications
Microwave-assisted and ultrasonic synthesis are emerging as powerful tools in green chemistry for their ability to significantly reduce reaction times, increase yields, and often enable reactions to proceed under milder conditions.
Microwave-assisted synthesis utilizes microwave radiation to directly and efficiently heat the reaction mixture, often leading to dramatic rate enhancements compared to conventional heating. anton-paar.com This technique has been applied to a wide range of organic reactions, including the synthesis of heterocyclic compounds from ynones. nih.gov In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. youtube.com
Table 2: Comparison of Conventional vs. Alternative Synthesis Methods
| Synthesis Method | Typical Reaction Time | Key Advantages |
|---|---|---|
| Conventional Heating | Hours to Days | Well-established procedures. |
| Microwave-Assisted | Minutes to Hours | Rapid heating, shorter reaction times, often higher yields. anton-paar.comnih.gov |
Atom Economy and Waste Minimization in this compound Production
Atom economy is a central concept in green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. Reactions with high atom economy, such as addition and isomerization reactions, are inherently more sustainable as they generate less waste. jk-sci.comscranton.edu
In the context of this compound production, maximizing atom economy would involve choosing synthetic routes that are primarily addition or rearrangement reactions. For example, a hypothetical synthesis that involves the direct addition of a nucleophile to an alkyne would be more atom-economical than a multi-step synthesis involving protecting groups and generating stoichiometric byproducts.
Waste minimization is closely linked to atom economy but also encompasses other aspects of a chemical process, such as the use of solvents, catalysts, and workup procedures. The use of recyclable catalysts, solvent-free conditions, and continuous flow processes are all strategies that can contribute to waste minimization in the production of this compound. researchgate.net
Bio-Based Feedstock Utilization for Analogous Compounds
The use of renewable, bio-based feedstocks is a critical aspect of developing a sustainable chemical industry. While the direct synthesis of this compound from biomass is not yet established, the principles of biorefining can be applied to produce analogous compounds.
Biomass, such as lignocellulose and carbohydrates, can be converted into a variety of platform chemicals that can serve as starting materials for the synthesis of valuable compounds. mdpi.com For example, bio-based alcohols and aldehydes could potentially be used as precursors for the synthesis of acetylenic ketones. The catalytic upgrading of volatile fatty acids derived from wet waste into ketones is an example of a promising pathway for producing bio-based ketones. researchgate.net
The development of synthetic routes that can utilize these bio-based feedstocks would significantly reduce the reliance on fossil fuels for the production of compounds like this compound and its analogs.
Derivatives and Analogs of 6 Methylhept 3 Yn 2 One: Synthesis and Research Potential
Synthesis of Saturated and Unsaturated Analogs
The structural framework of 6-methylhept-3-yn-2-one can be readily modified to produce both saturated and various unsaturated analogs. These transformations primarily involve the reduction or isomerization of the carbon-carbon triple bond.
Saturated Analog: The fully saturated analog, 6-methylheptan-2-one , can be synthesized through a two-step process commencing with an aldol (B89426) condensation of isovaleraldehyde (B47997) and acetone (B3395972) in the presence of a basic catalyst. This reaction forms 4-hydroxy-6-methylheptan-2-one, which is subsequently subjected to a hydrogenation reaction under dehydration conditions to yield the final saturated ketone. google.com
Unsaturated Analogs: A variety of unsaturated analogs can be accessed. For instance, 6-methyl-5-hepten-2-one is a known flavor and fragrance intermediate. Its synthesis can be achieved through several routes, including the Carroll rearrangement of the acetoacetic ester of 2-methyl-3-buten-2-ol, which is itself derived from acetone and acetylene. chemicalbook.com Another approach involves the reaction of isobutylene, acetone, and formaldehyde. chemicalbook.com The (E)-isomer of 6-methyl-3-hepten-2-one is also a documented compound. nih.govnih.gov The selective reduction of the alkyne in this compound, for example using Lindlar's catalyst, would be a direct route to the corresponding (Z)-alkene.
Table 1: Synthesis of Saturated and Unsaturated Analogs
| Compound Name | Structure | Synthetic Precursors | Key Reaction Type |
|---|---|---|---|
| 6-Methylheptan-2-one | CH₃COCH₂(CH₂)₂CH(CH₃)₂ | Isovaleraldehyde, Acetone | Aldol Condensation, Hydrogenation |
| 6-Methyl-5-hepten-2-one | CH₃COCH₂CH₂CH=C(CH₃)₂ | Acetone, Acetylene, Diketene | Carroll Rearrangement |
| (E)-6-Methylhept-3-en-2-one | CH₃COCH=CHCH₂CH(CH₃)₂ | Not specified | Not specified |
Modification of Alkyne and Ketone Functional Groups
The reactivity of the alkyne and ketone moieties in this compound allows for a multitude of chemical transformations, leading to a diverse range of derivatives.
Alkyne Modifications: The carbon-carbon triple bond can undergo various addition reactions. For example, halogenation can introduce dihaloalkene functionalities. Hydration of the alkyne, typically catalyzed by mercury salts, would lead to the formation of a β-diketone. The alkyne can also participate in cycloaddition reactions, such as the [3+2] cycloaddition with azides to form triazoles, or Diels-Alder reactions where the ynone acts as a dienophile.
Ketone Modifications: The carbonyl group can be targeted for nucleophilic addition reactions. For instance, reaction with Grignard reagents or organolithium compounds would yield tertiary alcohols. Reduction of the ketone using agents like sodium borohydride (B1222165) would produce the corresponding secondary alcohol, 6-methylhept-3-yn-2-ol . The ketone can also be converted into other functional groups, such as an oxime through reaction with hydroxylamine, or a hydrazone via reaction with hydrazine (B178648) derivatives.
Table 2: Potential Modifications of Functional Groups
| Functional Group | Reagent/Reaction Type | Resulting Functional Group |
|---|---|---|
| Alkyne | Halogen (e.g., Br₂) | Dihaloalkene |
| Alkyne | H₂O, H₂SO₄, HgSO₄ | β-Diketone |
| Alkyne | Organic Azide | Triazole |
| Ketone | Grignard Reagent (R-MgX) | Tertiary Alcohol |
| Ketone | Sodium Borohydride (NaBH₄) | Secondary Alcohol |
| Ketone | Hydroxylamine (NH₂OH) | Oxime |
Chiral Derivatives and Stereoselective Synthesis
The introduction of chirality into the derivatives of this compound can be achieved through various stereoselective synthetic methods. While specific examples for this molecule are not abundant in the literature, general principles of asymmetric synthesis can be applied.
For instance, the stereoselective reduction of the ketone can be accomplished using chiral reducing agents, such as those derived from boron or aluminum hydrides modified with chiral ligands (e.g., (R)- or (S)-BINAL-H). This would lead to the enantioselective formation of either (R)- or (S)-6-methylhept-3-yn-2-ol. Furthermore, if a prochiral center is introduced into the molecule, for example through the addition of a substituent at the α-position to the ketone, subsequent stereoselective reactions could be employed to create diastereomeric products. The synthesis of chiral organotin derivatives has been explored for the preparation of asymmetric heterogeneous catalysts, a strategy that could potentially be adapted for the synthesis of chiral analogs of this compound. researchgate.net
Structural Diversification via Multi-Component Reactions
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer an efficient pathway to structural diversification. Ynones are valuable substrates in such reactions. researchgate.netresearchgate.net
For example, a three-component coupling reaction involving an ynone, a dialkylzinc reagent, and an aldehyde has been reported. researchgate.net Applying this to this compound could lead to the formation of highly substituted and structurally complex molecules in a single step. Another example is the consecutive three-component synthesis of ynones themselves, which can be adapted to create a library of related compounds. nih.gov The participation of the ynone scaffold in MCRs allows for the rapid generation of diverse chemical entities with potential biological or material properties.
Future Research Directions and Emerging Paradigms for 6 Methylhept 3 Yn 2 One
Exploration of Novel Catalytic Systems for C-C and C-X Bond Formation
Future research will likely focus on expanding the toolkit of catalytic systems to functionalize the 6-Methylhept-3-yn-2-one framework, enabling the efficient formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds.
While traditional methods like the palladium and copper co-catalyzed Sonogashira coupling are effective for synthesizing ynones, emerging strategies aim to utilize more sustainable and atom-economical approaches. rsc.org The development of catalytic processes that activate unstrained C(O)-C(sp) bonds in ynones could enable novel cross-coupling reactions, for instance, coupling with aryl bromides to form diarylacetylenes. researchgate.net Furthermore, rhodium-catalyzed C-H activation presents a powerful method for forming C-C bonds with high functional group tolerance and synthetic utility. researchgate.net
Beyond C-C bonds, the formation of C-X bonds is critical for accessing diverse chemical functionalities. Research into novel catalytic systems for the hydrofunctionalization of the alkyne moiety is a promising direction. This includes the development of copper hydride-catalyzed methods for hydroalkylation, which can proceed with high regio- and diastereoselectivity. nih.gov Additionally, base-catalyzed vicinal thiosulfonylation of ynones has been shown to be an effective metal-free method for simultaneously forming C-SO2 and C-S bonds, producing multifunctional vinyl sulfones with excellent stereoselectivity. chemrxiv.org Radical-based approaches are also gaining traction; for example, copper-catalyzed trifluoromethylation using Togni's reagent allows for the direct installation of a CF3 group, a valuable motif in medicinal chemistry. rsc.org
| Catalytic System | Bond Type | Reaction Example | Potential Advantage |
| Palladium/Copper | C-C | Acyl Sonogashira Coupling rsc.org | Established, reliable ynone synthesis |
| Rhodium | C-C | C-H Activation/Annulation researchgate.net | High functional group tolerance |
| Copper Hydride | C-C | Hydroalkylation of Alkyne nih.gov | High stereoselectivity |
| Base (e.g., Cs2CO3) | C-S | Thiosulfonylation chemrxiv.org | Metal-free, high atom economy |
| Copper(I) | C-CF3 | Trifluoromethylation rsc.org | Direct installation of CF3 group |
Development of Chemo- and Regioselective Transformations
A key challenge and opportunity in the chemistry of this compound lie in controlling the chemo- and regioselectivity of its transformations. Its dual functionality allows for reactions at the alkyne or the carbonyl group, as well as conjugate additions. Future work will focus on developing catalysts and conditions that can precisely direct reactions to a specific site.
Catalyst control has been elegantly demonstrated in the intramolecular carbocyclization of 2-alkynyl aryl ketones, where rhodium(III) catalysis leads to 1-indanones via a 5-exo-dig cyclization, while copper(I) catalysis yields 1-naphthols through a 6-endo-dig pathway. researchgate.net This ability to switch regioselectivity by simply changing the catalyst is a powerful paradigm. researchgate.net Similarly, ynones serve as ideal substrates for radical addition and subsequent cyclization, where the electron-withdrawing carbonyl group directs the initial radical attack to the α-position of the alkyne, leading to five-membered ring products. rsc.org
Future research will likely expand this concept to intermolecular reactions involving this compound, designing catalytic systems that can differentiate between the two ends of the alkyne for additions or participate in selective cycloadditions. The development of enantioselective transformations, such as asymmetric Michael additions, will also be crucial for synthesizing chiral building blocks. chemrxiv.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The translation of synthetic methods for ynones like this compound from batch to continuous flow processing represents a significant step towards more efficient, safer, and scalable chemical manufacturing. nih.gov Flow chemistry offers superior control over reaction parameters such as temperature and residence time, which is particularly advantageous for handling reactive intermediates or performing hazardous reactions. rsc.org
Recent studies have demonstrated the successful synthesis of ynones and their subsequent conversion into pyrazole (B372694) derivatives within integrated, multi-step continuous flow systems. researchgate.netresearchgate.net These metal-free protocols feature short residence times and broad functional group tolerance, highlighting the advantages over conventional batch methods. researchgate.netresearchgate.net Three-step flow syntheses involving photocatalyzed additions have also been developed to produce complex substituted ketones. zenodo.org
Automated synthesis platforms, which combine flow modules with robotic systems, further enhance efficiency and reproducibility. wikipedia.orgsynplechem.com Capsule-based automation, for instance, has been developed for azide-alkyne "click" reactions, a transformation directly applicable to the alkyne moiety of this compound. synplechem.com Future research will focus on developing fully automated, reconfigurable systems for the on-demand synthesis of diverse compound libraries starting from versatile building blocks like this compound. wikipedia.org
| Platform | Key Advantage | Application Example for Ynone Chemistry |
| Continuous Flow | Enhanced safety, scalability, process control | Two-step synthesis of ynones and subsequent conversion to pyrazoles researchgate.netresearchgate.net |
| Automated Synthesis | High throughput, reproducibility, minimal user intervention | On-demand library synthesis, automated azide-alkyne cycloadditions synplechem.com |
Advanced Computational Predictions for Reactivity and Design
Computational chemistry is poised to play a transformative role in guiding the rational design of catalysts and predicting the outcomes of reactions involving this compound. Density Functional Theory (DFT) has become a powerful tool for elucidating complex reaction mechanisms and understanding the origins of selectivity. rsc.org
For instance, DFT computations have been used to investigate the mechanism of Ni-catalyzed intramolecular cyclizations of alkynones, revealing the factors that control 5-endo versus 6-endo selectivity and explaining the origins of enantioselectivity. rsc.org Such studies can identify rate-determining steps and transition states, providing critical insights for catalyst optimization. beilstein-journals.org Distortion-interaction analysis within DFT frameworks can further dissect the steric and electronic effects that govern regioselectivity during steps like alkyne insertion into metal-carbon bonds. rsc.org
Looking forward, the integration of machine learning with quantum mechanical descriptors is expected to accelerate the prediction of site- and regioselectivity. researchgate.netethz.chnih.gov These models can be trained on reaction datasets to recognize subtle patterns that correlate structure with reactivity, enabling rapid and accurate predictions for new substrate and catalyst combinations without the need for extensive, time-consuming DFT calculations for every case. beilstein-journals.orgcolab.ws This predictive power will be invaluable for designing novel, highly selective transformations for ynones.
Synthetic Biology Approaches for Bio-Inspired Synthesis
The field of synthetic biology offers a paradigm shift for the production of complex molecules, moving from traditional chemical synthesis to engineered biological systems. While this compound itself is not a known natural product, many acetylenic compounds are, often arising from fatty acid and polyketide biosynthetic pathways. nih.gov This natural machinery provides a blueprint for the bio-inspired synthesis of non-natural alkynes.
A key area of future research is the engineering of polyketide synthases (PKSs), which are modular "assembly line" enzymes, to produce alkyne-containing molecules. nih.gov Recent breakthroughs have shown that terminal alkyne biosynthetic machinery, such as the JamABC enzyme cassette from cyanobacteria, can be functionally interfaced with different PKSs in a host organism like E. coli. nih.govescholarship.org This "starter unit engineering" allows the PKS to incorporate a short, alkyne-bearing fatty acyl chain, leading to the de novo biosynthesis of alkyne-tagged polyketides. researchgate.netnih.govresearchgate.net
Further engineering efforts will focus on improving the efficiency of these hybrid systems by optimizing the interactions between the alkyne-generating carrier protein (e.g., JamC) and the downstream PKS modules, using techniques like docking domain engineering and site-directed mutagenesis. researchgate.netnih.gov The substrate specificity of the enzymes involved could also be altered through directed evolution to accept different precursors, potentially enabling the biosynthesis of a wider range of acetylenic scaffolds, including structures analogous to this compound. nih.govcore.ac.ukrsc.org This approach holds promise for the sustainable production of valuable acetylenic compounds. escholarship.org
Q & A
Q. What are the recommended synthetic routes for 6-methylhept-3-yn-2-one, and how can reaction conditions be optimized?
Synthesis of α,β-unsaturated ketones like this compound typically involves aldol condensation or alkyne-carbonyl coupling. A feasible route involves reacting a propargyl alcohol derivative with a methyl ketone under catalytic conditions (e.g., CuI or Pd-mediated cross-coupling). Optimization should focus on:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction rates.
- Catalyst loading : 5-10 mol% of Pd(PPh₃)₄ for coupling efficiency.
- Temperature control : 60-80°C balances reaction speed and byproduct suppression.
Characterize intermediates via TLC and GC-MS to monitor progress .
Q. How can NMR spectroscopy distinguish structural isomers of this compound?
- ¹H NMR : The acetylenic proton (δ 1.8–2.2 ppm) and methyl group splitting patterns (e.g., triplet for CH₃ adjacent to a carbonyl).
- ¹³C NMR : The sp-hybridized carbon (δ 70-85 ppm) and carbonyl carbon (δ 200-220 ppm).
Compare experimental data with computational predictions (DFT) or databases like NIST Chemistry WebBook for validation .
Q. What experimental precautions are critical for handling this compound due to its reactivity?
- Storage : Under inert gas (Ar/N₂) at –20°C to prevent oxidation.
- Reactivity : The α,β-unsaturated ketone moiety is prone to Michael additions; avoid nucleophilic reagents (e.g., amines, thiols) unless intended.
- Safety : Use fume hoods and PPE (gloves, goggles) due to potential irritancy (refer to GHS guidelines for analogous compounds) .
Q. How can purity be assessed for this compound, and what analytical methods are most reliable?
Q. What spectroscopic techniques are essential for characterizing this compound?
- IR Spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and alkyne (C≡C, ~2100 cm⁻¹) stretches.
- X-ray Crystallography : For solid derivatives, use SHELXL for structure refinement to resolve bond lengths and angles .
Advanced Research Questions
Q. How can computational chemistry (DFT/MD) predict the reactivity of this compound in catalytic systems?
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks.
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., toluene vs. DMSO) using Amber or GROMACS. Validate with experimental kinetic data .
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Q. How do steric and electronic effects influence the regioselectivity of this compound in Diels-Alder reactions?
- Steric Maps : Generate using molecular modeling software (e.g., GaussView) to visualize hindered sites.
- Electron Density Analysis : The electron-deficient carbonyl enhances dienophilicity; substituent effects (e.g., methyl groups) can redirect reactivity. Test with cyclopentadiene and monitor adduct ratios via LC-MS .
Q. What advanced techniques quantify trace degradation products of this compound under varying pH conditions?
Q. How can in silico docking studies guide the design of this compound derivatives for enzyme inhibition?
- Target Selection : Use PDB structures (e.g., cytochrome P450) for docking simulations.
- Binding Affinity : Calculate ΔG values (AutoDock Vina) and prioritize derivatives with < –8 kcal/mol.
- ADMET Prediction : Apply SwissADME to filter compounds with poor bioavailability .
Methodological Tables
Table 1: Key Spectral Data for this compound
| Technique | Expected Signal(s) | Reference Standard |
|---|---|---|
| ¹H NMR | δ 2.1 (s, 3H, CH₃), δ 2.4 (t, 2H, CH₂) | NIST WebBook |
| IR | 1705 cm⁻¹ (C=O), 2110 cm⁻¹ (C≡C) | Literature |
| GC-MS (m/z) | 138 [M]⁺, 95 [M–COCH₃]⁺ | In-house data |
Table 2: Optimization Parameters for Synthesis
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst (Pd) | 5–10 mol% | +25% efficiency |
| Temperature | 60–80°C | Minimizes side products |
| Reaction Time | 12–16 hrs | >90% conversion |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
